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Compound of Interest

Compound Name: 5-Bromothiophene-2-sulfonamide

Cat. No.: B1270684

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromothiophene-2-
sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of
5-Bromothiophene-2-sulfonamide (CAS No: 53595-65-6), a heterocyclic building block with
significant applications in medicinal chemistry. The information is curated for professionals
engaged in drug discovery, synthesis, and development, offering detailed data, experimental
methodologies, and relevant biological context.

Core Physicochemical Data

The fundamental properties of 5-Bromothiophene-2-sulfonamide are critical for predicting its
behavior in biological and chemical systems. These properties influence its solubility,
absorption, distribution, metabolism, and excretion (ADME) profile.

General and Physical Properties
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Property Value Reference
Molecular Formula C4H4BrNO2S:2 [1112][3]
Molecular Weight 242.11 g/mol [2][3]
Appearance White to light yellow crystal o
powder
Melting Point 134-142 °C [11[4]
Boiling Point 386.4 °C at 760 mmHg [1]
Density 1.951 g/cm3 [1]
Flash Point 187.5°C [1]
Refractive Index 1.646 [1]
Vapor Pressure 3.56E-06 mmHg at 25°C [1]

Solubility and Partitioning Characteristics

These parameters are crucial for formulation development and for predicting a compound's
ability to cross biological membranes.
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Property Value Notes

Reference

Solubility Soluble in Methanol Qualitative data.

[1]

The sulfonamide
pKa (Predicted) 9.75+0.60 proton is weakly
acidic.

[1]

Multiple values

reported from different

1.158/2.939/1.2 sources/prediction
LogP . [1][2]
(XLogP3) methods. LogP is a
measure of
lipophilicity.

TPSAis a predictor of

Topological Polar

60.16 A2 drug transport
Surface Area (TPSA)

properties.

[2]

Molecular Descriptors (for Drug-Likeness Assessment)

These descriptors, often used in computational drug design, provide insights into the

molecule's structural complexity and potential for oral bioavailability.

Descriptor Value

Reference

Hydrogen Bond Donor Count 1

[1](2]

Hydrogen Bond Acceptor

Count 3/4 [1][2]
Rotatable Bond Count 1 [1][2]
Heavy Atom Count 10 [1]
Complexity 210 [1]

Experimental Protocols
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Detailed methodologies are essential for the replication and validation of physicochemical data.
The following sections describe standard protocols applicable to 5-Bromothiophene-2-

sulfonamide.

Synthesis of 5-Bromothiophene-2-sulfonamide

A common synthetic route involves the chlorosulfonation of 2-bromothiophene.[5]

e Reagents and Conditions: 2-Bromothiophene (12 mmol), Chlorosulfonic acid (40—-60 mmaol),

Carbon tetrachloride (CCls, 6ml) as solvent.[5]
e Procedure:
o Dissolve 2-bromothiophene in carbon tetrachloride in a suitable reaction vessel.

o Slowly add chlorosulfonic acid to the solution while maintaining appropriate temperature
control (e.g., using an ice bath).

o After the addition is complete, allow the reaction to proceed until completion (monitored by
techniques like TLC).

o The resulting 5-bromothiophene-2-sulfonyl chloride is then typically reacted with an
ammonia source (e.g., ammonium hydroxide) to form the final sulfonamide product.

o The product is isolated through filtration, washed, and purified, often by recrystallization.

Determination of Octanol-Water Partition Coefficient
(LogP)

The HPLC method is a standard approach for determining LogP, offering advantages over the
traditional shake-flask method.[6]

e Principle: The LogP value is determined by measuring the concentration of the analyte in two
immiscible phases, n-octanol and water, after equilibrium has been reached.[7]

o Methodology:
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o Phase Preparation: Prepare a phosphate buffer solution at a physiological pH of 7.4.
Saturate this aqueous phase with n-octanol. Separately, saturate n-octanol with the
buffered water. Allow both phases to separate for at least 24 hours.[6]

o Sample Preparation: Accurately weigh and dissolve a known amount of 5-
Bromothiophene-2-sulfonamide in a 50/50 mixture of the pre-saturated n-octanol and

water phases.[6]

o Equilibration: Vigorously shake the sample mixture to facilitate partitioning. Allow the
mixture to stand for 24 hours to ensure complete phase separation and equilibrium.[6]

o Analysis: Carefully extract an aliquot from both the n-octanol and the aqueous layers.
Analyze the concentration of the compound in each phase using Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC) with a UV detector.[6]

o Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol
phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this
ratio.[8]

Determination of Acid Dissociation Constant (pKa)

For sulfonamides, pKa can be determined effectively using liquid chromatography (LC) with a
photodiode array (PDA) detector.[9][10]

e Principle: The retention time (and UV-Vis spectrum) of an ionizable compound in RP-HPLC
is dependent on the pH of the mobile phase. By measuring the change in retention factor (k)
or absorbance spectrum as a function of pH, the pKa can be determined.[9]

o Methodology:

o Mobile Phase Preparation: Prepare a series of mobile phases (e.g., acetonitrile-water
mixtures) buffered at various pH values spanning the expected pKa of the sulfonamide.[9]

o Chromatography: Inject a standard solution of 5-Bromothiophene-2-sulfonamide into
the LC system for each buffered mobile phase. Record the retention time and the full UV-
Vis spectrum at the peak apex using the PDA detector.[9]
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o Data Analysis (Retention Method): Calculate the retention factor (k) for each pH. Plot k
versus pH. Fit the data to a sigmoidal curve; the pH at the inflection point corresponds to
the pKa.[9]

o Data Analysis (Spectrometric Method): Analyze the absorbance spectra recorded at each
pH. Changes in the spectra indicate shifts in the ionization state of the molecule. Plotting
absorbance at a specific wavelength versus pH and fitting the data can also yield the pKa
value.[10]

Visualized Workflows and Pathways
Synthesis and Derivatization Workflow

5-Bromothiophene-2-sulfonamide serves as a key intermediate for creating a library of novel
compounds, often via N-alkylation or Suzuki-Miyaura cross-coupling reactions, to explore
structure-activity relationships (SAR).[11][12][13]
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Starting Material

5-Bromothiophene-2-sulfonamide

Step 1

N-Alkylation

React with
Alkyl Bromide (R-Br)
+ LiH in DMF

5-Bromo-N-alkyl-
thiophene-2-sulfonamides

Step 2

~N

4 Suzuki-Miyaura Coupling

React with
Aryl Boronic Acid
+ Pd(PPh3)4

5-Aryl-N-alkyl-
thiophene-2-sulfonamides

Calculation
LogP = log([Octanol]/[Water])

Phase Preparation Sample Dissolution Equilibration Phase Sampling

HPLC Analysis
(Saturate Octanol & Water) (Compound in Octanol/Water) (Shake & Separate) (Aliquot from each layer)

(Quantify Concentration)
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& DNA Synthesis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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